25-Nbd-mnc

Descripción general

Descripción

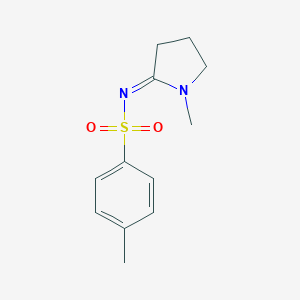

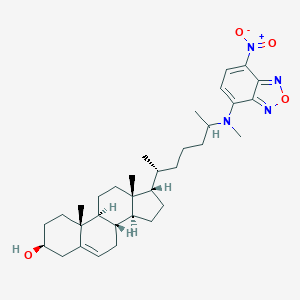

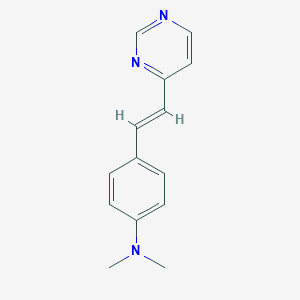

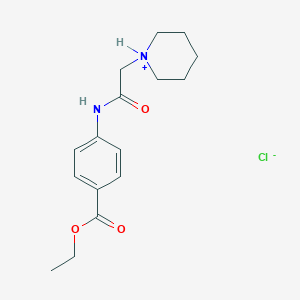

25-NBD Cholesterol is a fluorescent derivative of cholesterol. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group.

Aplicaciones Científicas De Investigación

- Notablemente, la organización de 25-NBD-colesterol en las membranas es heterogénea, con especies de difusión rápida y lenta que corresponden a monómeros y dímeros de colesterol .

- Un estudio demostró que la retención de hierro en los macrófagos exacerba la aterosclerosis. Se utilizó 25-NBD colesterol para investigar el metabolismo lipídico en los macrófagos de la placa, proporcionando información sobre la progresión de la enfermedad .

- Los investigadores han evaluado el efecto hipocolesterolémico de los pediococos y los lactobacilos utilizando 25-NBD colesterol. Este estudio empleó cromatografía de capa fina de alta resolución y microscopía confocal para evaluar el impacto de los probióticos en los niveles de colesterol .

- Se desarrollaron nanopartículas de gemcitabina que contienen 25-NBD colesterol para promover la inmunidad antitumoral contra el melanoma. El estudio exploró el potencial de esta formulación para la terapia contra el cáncer .

- Se ha utilizado 25-NBD colesterol para investigar canales iónicos. Por ejemplo, los investigadores estudiaron el comportamiento de un canal K+ a través de la tensión inherente de la bicapa y una modalidad única dependiente de la tensión .

- La imagenología de membranas de células vivas reveló cambios en las interacciones lípido-receptor al unirse el agonista al receptor. El 25-NBD colesterol desempeñó un papel crucial en la visualización de estos procesos dinámicos .

Sondas Lipídicas Fluorescentes

Investigación de la Aterosclerosis

Efecto Hipocolesterolémico

Mejora de la Inmunidad Antitumoral

Estudios de Canales Iónicos

Imagenología de Receptores de Membrana

En resumen, 25-NBD-mnc, particularmente el 25-NBD colesterol, sirve como una herramienta versátil para estudiar la dinámica lipídica, la aterosclerosis, el metabolismo del colesterol, la inmunidad antitumoral, los canales iónicos y las interacciones del receptor de membrana. Sus propiedades fluorescentes lo hacen invaluable para visualizar el comportamiento lipídico en sistemas biológicos . ¡Si necesita más detalles o tiene alguna pregunta adicional, no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

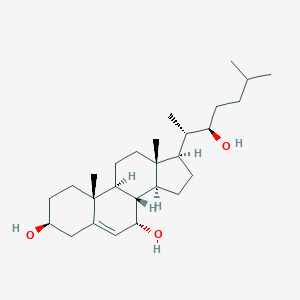

The primary target of 25-Nbd-mnc, also known as (3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, is the lipid metabolism and membrane dynamics within cells . This compound is a renowned fluorescent cholesterol analog and serves as a pivotal tool in investigations concerning lipid metabolism, membrane dynamics, and cholesterol transport pathways .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of cell membranes. It differentiates between exogenous and endogenous cholesterol in bacterial cell membranes . The compound’s fluorescent properties allow for the visualization of these interactions, providing valuable insights into the dynamics of lipid metabolism and cholesterol transport .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid metabolism and cholesterol transport. By integrating into the lipid bilayer, it can influence the distribution and movement of cholesterol and other lipids within the cell membrane . This can have downstream effects on various cellular processes that depend on lipid dynamics, including signal transduction, membrane trafficking, and cell adhesion .

Pharmacokinetics

Given its lipid-soluble nature, it is likely to be well absorbed and distributed within the body, particularly in lipid-rich environments such as cell membranes . Its bioavailability would be influenced by factors such as its formulation and the route of administration.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism and membrane dynamics. By differentiating between exogenous and endogenous cholesterol, it provides a means to study the movement and distribution of cholesterol within cell membranes . This can lead to a better understanding of diseases related to cholesterol metabolism, such as atherosclerosis and Niemann-Pick disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other lipids in the cell membrane can affect its integration and distribution within the membrane . Furthermore, factors such as temperature, pH, and the presence of other biological molecules could potentially influence its stability and activity .

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3/t20-,21?,23+,24+,25+,26+,27+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGLSQAGXRZCPZ-OVHOIDCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105539-27-3 | |

| Record name | 25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105539273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)